molecular formula C17H18O5 B7830909 9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylic acid

9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylic acid

Cat. No.: B7830909
M. Wt: 302.32 g/mol
InChI Key: KDSSRCQQJZDUIG-UHFFFAOYSA-N
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Description

9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylic acid: is a complex organic compound characterized by its unique fused ring structure

Properties

IUPAC Name

9-hydroxy-1-methylspiro[8,9-dihydrofuro[3,2-f]chromene-7,1'-cyclopentane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-9-13-11(21-15(9)16(19)20)4-5-12-14(13)10(18)8-17(22-12)6-2-3-7-17/h4-5,10,18H,2-3,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSSRCQQJZDUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=C(C=C2)OC4(CCCC4)CC3O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the core spirocyclic structure. One common approach is to start with a suitable cyclopentane derivative and introduce the furochromene moiety through a series of reactions including cyclization, oxidation, and functional group modifications[_{{{CITATION{{{1{9'-hydroxy-1'-methyl-8',9'-dihydrospiro [cyclopentane-1,7'-furo [3,2-f ...](https://www.sigmaaldrich.com/US/en/product/chemdivinc/cv2h2f623b53?context=bbe)[{{{CITATION{{{_2{9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo3,2-f ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. This might include the use of catalysts to improve yields and the implementation of purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting hydroxyl groups to carbonyl groups.

  • Reduction: : Reducing carbonyl groups to hydroxyl groups.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include derivatives with altered functional groups, leading to compounds with different physical and chemical properties.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, which may include antimicrobial, antifungal, or anticancer properties.

  • Medicine: : Potential use in drug development due to its unique structure and biological activity.

  • Industry: : Possible applications in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood and would require further research. it is likely that the compound interacts with specific molecular targets and pathways in biological systems, potentially affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other spiro compounds and related chromene derivatives. Similar compounds might include:

  • Ethyl 1'-methyl-9'-oxo-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylate

  • 9'-Hydroxy-1'-methyl-8',9'-dihydrospiro[cyclopentane-1,7'-furo[3,2-f]chromene]-2'-carboxylate

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